![molecular formula C31H32N6O3 B2745778 4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866812-17-1](/img/structure/B2745778.png)
4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a piperazine ring, a triazole ring, and a quinazolinone ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) could be used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the piperazine ring is known to be involved in various reactions, including those leading to antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .科学的研究の応用
Implications in Medicinal Chemistry
Quinazoline derivatives, including compounds like 4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have drawn significant attention in medicinal chemistry. These heterocyclic compounds are integral to more than 200 naturally occurring alkaloids and have been the foundation for developing numerous synthetic bioactive molecules. The stability and structural complexity of the quinazolinone nucleus enable the integration of various bioactive moieties, leading to potential medicinal agents. This has led to the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, showing notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The synthesized compounds overcome significant challenges in drug development, like solubility issues, offering insights into combating antibiotic resistance (Tiwary et al., 2016).
Therapeutic Potential in Cancer Treatment
Quinazoline derivatives exhibit a broad spectrum of biological activities, including anticancer properties. These compounds have shown promising results in blocking pharmacological pathways of various targets. For instance, in colorectal cancer, the structural flexibility of quinazolines, particularly the chain containing terminal phenyl and/or heterocyclic rings (like thiazole, pyrazole, piperidine, piperazine, etc.), has been critical. They inhibit colorectal cancer cell growth by modulating specific genes and proteins related to cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. This indicates the potential of quinazoline nucleus exploitation in developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Applications in Optoelectronic Materials
Beyond medicinal applications, quinazolines and their derivatives have been explored for use in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant value in creating novel materials. These compounds have been applied in luminescent elements, photoelectric conversion elements, and image sensors. For instance, aryl(hetaryl)substituted quinazolines with π-extended conjugated systems exhibit notable electroluminescent properties. Moreover, certain quinazoline derivatives are investigated for potential uses as nonlinear optical materials and colorimetric pH sensors, highlighting the versatility of these compounds in various scientific and industrial applications (Lipunova et al., 2018).
作用機序
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to significant changes in the function of these proteins, contributing to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . These pathways are critical for maintaining cellular homeostasis and responding to stress and inflammation. By inhibiting these pathways, the compound can exert its neuroprotective and anti-inflammatory effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
特性
IUPAC Name |
4-benzyl-1-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O3/c1-40-25-16-14-24(15-17-25)34-18-20-35(21-19-34)29(38)13-7-12-28-32-33-31-36(22-23-8-3-2-4-9-23)30(39)26-10-5-6-11-27(26)37(28)31/h2-6,8-11,14-17H,7,12-13,18-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOAEVNZBCMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


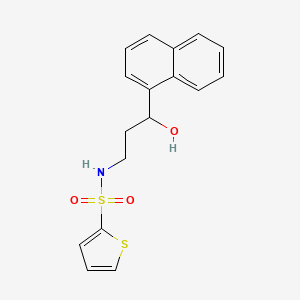
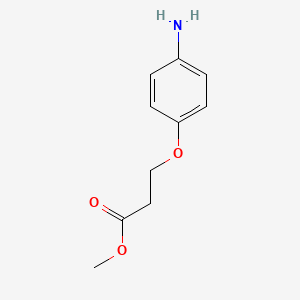
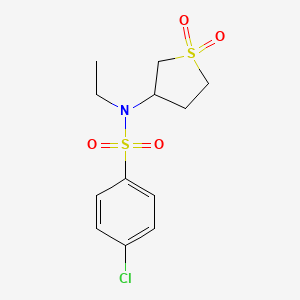
![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)


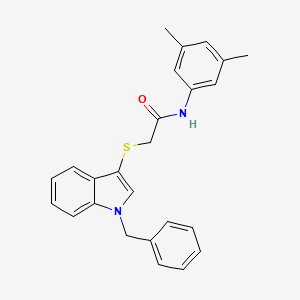

![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)
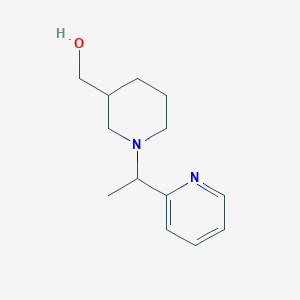

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)